molecular formula C16H12BrF2N5O B4335836 N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4335836
M. Wt: 408.20 g/mol
InChI Key: LCCLZOFPZARWHE-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and the ability to produce a wide variety of derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which can significantly influence the absorption and emission behaviors of the compound . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a fluorophore due to its tunable photophysical properties. In biology and medicine, it has been studied for its potential as an antitumor scaffold and enzymatic inhibitory activity . Additionally, its fluorescence properties make it useful in bioimaging applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors, which are crucial for its biological activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share similar structural motifs but can differ in their photophysical properties and biological activities . The unique combination of the bromo, cyclopropyl, and difluoromethyl groups in this compound distinguishes it from other derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2N5O/c17-9-3-4-13(20-6-9)23-16(25)10-7-21-24-12(14(18)19)5-11(8-1-2-8)22-15(10)24/h3-8,14H,1-2H2,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCLZOFPZARWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(5-BROMO-2-PYRIDYL)-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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